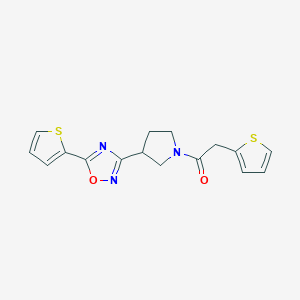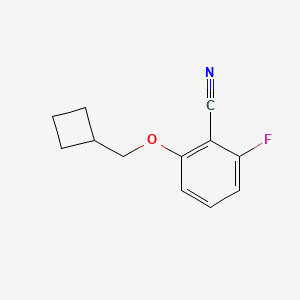
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutylmethoxy compounds are a class of organic compounds that contain a cyclobutane ring and a methoxy group . They have been used in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of cyclobutylmethoxy compounds can vary depending on the specific compound. For example, 2-(Cyclobutylmethoxy)acetohydrazide has a molecular formula of C7H14N2O2 , while 2-(Cyclobutylmethoxy)isonicotinonitrile has a molecular formula of C11H12N2O .Chemical Reactions Analysis
Cyclobutanes are known for their high reactivity due to the strain in the cyclobutane ring . This reactivity can be harnessed in a variety of addition, rearrangement, and insertion reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclobutylmethoxy compounds can vary depending on the specific compound. For example, 2-(Cyclobutylmethoxy)acetohydrazide has a molecular weight of 158.20 g/mol and a topological polar surface area of 64.4 Ų .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Facile Synthesis Techniques : A study by Szumigala et al. (2004) details a scalable synthesis method for related compounds like 2-bromo-3-fluorobenzonitrile, demonstrating the potential for facile chemical transformations of similar compounds (Szumigala et al., 2004).
Application in Radiopharmaceuticals : Zlatopolskiy et al. (2012) describe the use of related compounds in the preparation of low-molecular weight radiopharmaceuticals, indicating potential applications in medical imaging and treatment (Zlatopolskiy et al., 2012).
Material Synthesis
Novel Ketamine Derivatives : Research by Moghimi et al. (2014) on the development of novel ketamine derivatives using fluorobenzonitriles suggests possible applications in synthesizing new compounds for various purposes (Moghimi et al., 2014).
Arylation of Fluorinated Benzonitriles : Peshkov et al. (2019) explored phenylation of fluorobenzonitriles, opening avenues for developing novel fluorinated cyanobisarenes (Peshkov et al., 2019).
Analytical and Structural Studies
Structural and Electronic Properties : A study by da Silva et al. (2012) on 2-fluorobenzonitriles provides insights into their structural and electronic properties, relevant for understanding similar compounds like 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile (da Silva et al., 2012).
Crystal Structure Analysis : Naveen et al. (2006) performed crystal structure analysis on related compounds, which is crucial for understanding the physical and chemical characteristics of this compound (Naveen et al., 2006).
Biological and Pharmacological Research
- Inhibition of CDC25B Phosphatase : Lund et al. (2014) discovered that compounds like 2-fluoro-4-hydroxybenzonitrile can inhibit CDC25B phosphatase, suggesting potential therapeutic applications for similar compounds (Lund et al., 2014).
Advanced Spectroscopy
- Vibrational Spectroscopy Studies : Zhao et al. (2018) and Kamaee et al. (2015) investigated the vibrational properties of fluorobenzonitriles using advanced spectroscopic techniques, providing insights that could be applicable to this compound (Zhao et al., 2018); (Kamaee et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclobutylmethoxy)-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-5-2-6-12(10(11)7-14)15-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMJZDMYYSVQHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C(=CC=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
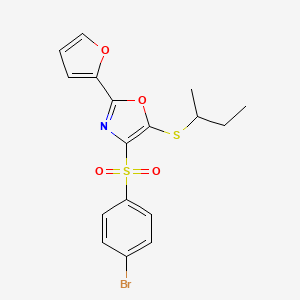
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)
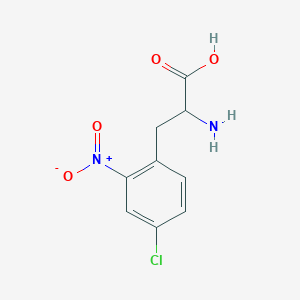
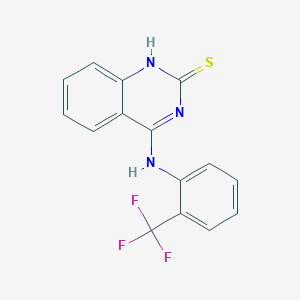
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)
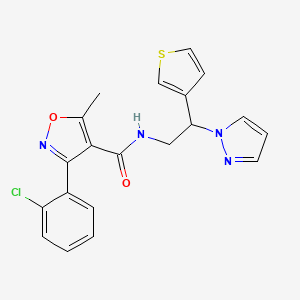
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)
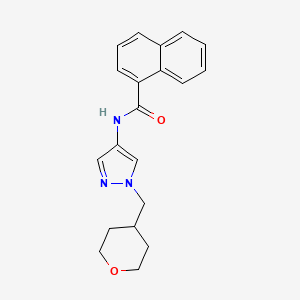
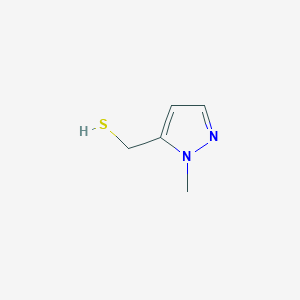
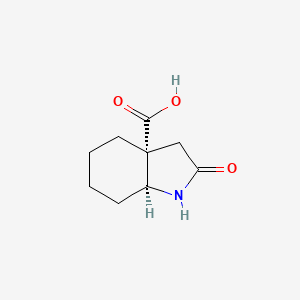

![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2354103.png)
